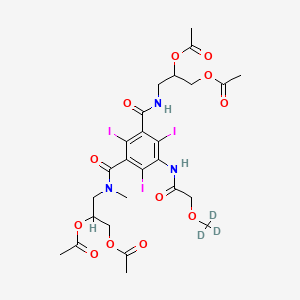

Tetra-O-acetyl Iopromide-d3

Description

Properties

IUPAC Name |

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[[2-(trideuteriomethoxy)acetyl]amino]benzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37)/i6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZHCBDXXCGMJR-UNLAWSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32I3N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858434 | |

| Record name | 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-05-2 | |

| Record name | 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies of Tetra O Acetyl Iopromide D3

Precursor Compound Derivatization Strategies

The synthesis of Tetra-O-acetyl Iopromide-d3 commences with Iopromide as the precursor. Iopromide is a complex molecule, characterized as a dicarboxylic acid diamide (B1670390) derivative of N-methylisophthalamide, featuring three iodine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring, a methoxyacetyl group at the 5-position, and two 2,3-dihydroxypropyl groups attached to the amide nitrogens. nih.gov

The derivatization strategy primarily revolves around the protection of the hydroxyl groups present on the two 2,3-dihydroxypropyl side chains through acetylation. This is a crucial step to yield the "Tetra-O-acetyl" derivative. The acetylation process not only protects these reactive groups but also enhances the compound's solubility and stability in certain contexts, which can be advantageous for subsequent synthetic manipulations or analytical applications. evitachem.com

Several synthetic routes for Iopromide and its intermediates have been developed, which can influence the choice of precursor and derivatization strategy. For instance, some methods involve building the molecule sequentially, which could offer opportunities to introduce the deuterium (B1214612) label at an earlier stage on a simpler precursor before the final assembly of the Iopromide structure. google.comgoogle.comresearchgate.net One patented method, for example, describes the preparation of Iopromide from a formula II compound through a series of reactions including acylation, lactonization, reduction, iodination, and hydrolysis. google.com Such multi-step syntheses provide various junctures where derivatization for deuteration or other modifications could be strategically implemented.

Deuterium Incorporation Pathways and Mechanisms

The introduction of deuterium into the Iopromide structure is a key step in the synthesis of this compound. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. pharmaffiliates.com This isotopic labeling is what makes the compound useful for metabolic and pharmacokinetic studies, as the heavier isotope can be traced and distinguished from its non-deuterated counterpart. a2bchem.comnih.gov

Deuterium Exchange Reaction Methodologies

Hydrogen-deuterium exchange (H/D exchange) is a common method for introducing deuterium into a molecule. wikipedia.orgmdpi.com This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, typically heavy water (D₂O). wikipedia.orglibretexts.orggoogle.com The exchange can be catalyzed by acids, bases, or metals. wikipedia.org For labile protons, such as those in hydroxyl or amine groups, the exchange can occur readily in a protic solvent like D₂O. wikipedia.org However, for non-labile C-H bonds, more forcing conditions like high temperatures and pressures, or specific catalysts, may be required. wikipedia.orggoogle.com

In the context of Iopromide, potential sites for deuterium exchange exist. The specific location of the three deuterium atoms in Iopromide-d3 is crucial for its application. While the exact position is not explicitly detailed in the search results, it is likely on a methyl group, given the "d3" notation. A plausible target for deuteration is the N-methyl group on the isophthalamide (B1672271) core.

Controlled Deuteration Techniques

Achieving site-specific or controlled deuteration is often desirable to avoid isotopic scrambling and to ensure the label is at a metabolically stable position. nih.govshoko-sc.co.jp This can be achieved through several strategies:

Synthesis from Deuterated Building Blocks: A highly effective method for controlled deuteration is to use a starting material that already contains deuterium at the desired position. nih.gov For the synthesis of Iopromide-d3, this could involve using a deuterated version of a precursor, such as N-methyl-d3-2,3-dihydroxypropylamine, in the amidation step.

Catalytic Methods: Specific catalysts can direct deuteration to particular sites. For example, photoredox-mediated hydrogen atom transfer has been shown to selectively install deuterium at α-amino sp³ C-H bonds using D₂O as the deuterium source. princeton.edu Transition metal catalysts, such as those based on iridium, are known to catalyze H/D exchange at specific positions, often directed by nearby functional groups. princeton.edu

The choice of deuteration method will depend on the desired location of the deuterium atoms, the stability of the Iopromide molecule under the reaction conditions, and the availability of deuterated precursors.

Acetylation Reaction Optimization for this compound Synthesis

The final step in the synthesis of this compound is the acetylation of the four hydroxyl groups on the dihydroxypropyl side chains of Iopromide-d3. This is typically achieved using an acetylating agent in the presence of a base. evitachem.com

Key parameters for optimizing this reaction include:

Acetylating Agent: Acetic anhydride (B1165640) or acetyl chloride are commonly used for this purpose. evitachem.com The choice can affect the reactivity and the byproducts formed.

Base/Catalyst: A base such as pyridine (B92270) is often used to facilitate the reaction. evitachem.com In some cases, an acid catalyst like p-toluenesulfonic acid in acetic anhydride and glacial acetic acid has been used for acetylation of related intermediates. patsnap.com

Reaction Conditions: Temperature and reaction time are critical for achieving high yields and minimizing side reactions. evitachem.com For the acetylation of Iopromide, temperatures are typically maintained between 20-30°C, with reaction times ranging from 1 to 3 hours. evitachem.com

The optimization process aims to achieve complete acetylation of all four hydroxyl groups to obtain the desired "Tetra-O-acetyl" product with high purity and yield. Incomplete acetylation would result in a mixture of partially acetylated products, complicating the purification process.

| Parameter | Reagent/Condition | Purpose/Effect |

| Acetylating Agent | Acetic anhydride or Acetyl chloride | Provides the acetyl group for esterification of hydroxyls. evitachem.com |

| Base/Catalyst | Pyridine or p-toluenesulfonic acid | Facilitates the acetylation reaction. evitachem.compatsnap.com |

| Temperature | 20-30°C | Controls the reaction rate and minimizes degradation. evitachem.com |

| Reaction Time | 1-3 hours | Ensures completion of the reaction. evitachem.com |

| Solvent | Acetic acid, Dichloromethane | Provides a suitable medium for the reaction. patsnap.com |

Purification and Isolation Protocols in Research Synthesis

After the synthesis, a robust purification protocol is essential to isolate this compound from unreacted starting materials, byproducts, and residual reagents. The complexity of the Iopromide molecule and the potential for side reactions during synthesis necessitate effective purification techniques.

Commonly employed purification methods include:

Liquid-Liquid Extraction: This technique is used to separate the product from water-soluble impurities. evitachem.com

Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. For Iopromide and its derivatives, various chromatographic methods are likely employed. evitachem.com High-performance liquid chromatography (HPLC) is often used for both purification and analysis of purity. eu-neptune.orgmdpi.com

Crystallization: If the product is a solid, crystallization can be an effective final purification step. For instance, Iopromide itself is purified by crystallization from ethanol. google.comgoogle.com A similar approach could be adapted for its acetylated derivative. The process might involve dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or adding an anti-solvent.

The purity of the final product is often assessed using analytical techniques such as HPLC and mass spectrometry to confirm the identity and isotopic enrichment of this compound. eu-neptune.org

Stereochemical Considerations in Synthetic Route Design

Iopromide is a stereochemically complex molecule. The presence of bulky iodine atoms on the aromatic ring restricts the rotation of the bond between the ring and the amide group containing the N-methyl substituent. This leads to the existence of two stable atropisomers. google.comgoogle.com These atropisomers are different in their physical properties, including solubility. google.comgoogle.com

Furthermore, due to the steric hindrance around the amide bonds, E and Z isomers can also exist. googleapis.com This means that Iopromide is a mixture of four isomers: E1, E2, Z1, and Z2. googleapis.com

During the synthesis of this compound, it is crucial to consider how the reaction conditions might affect the distribution of these isomers. The synthetic route should be designed to either control the stereochemistry or to produce a consistent and well-characterized mixture of isomers. For pharmaceutical applications of Iopromide, a specific ratio of atropisomers is required (40-51% isomer 1 and 49-60% isomer 2). google.comgoogle.com While this specific ratio may not be a strict requirement for a research compound like this compound, it is an important aspect of the molecule's chemistry that must be acknowledged.

The synthetic steps, including deuteration and acetylation, should be evaluated for their potential to alter the isomeric composition. For example, heat treatment can be used to isomerize Iopromide to achieve the desired atropisomeric ratio. google.comgoogle.com It is conceivable that the conditions used for acetylation could also influence the equilibrium between the E/Z isomers. Therefore, careful control and characterization of the stereochemistry are integral parts of the synthetic design.

Advanced Analytical Applications of Tetra O Acetyl Iopromide D3

Mass Spectrometry (MS)-Based Methodologies

The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) have established it as a primary technique for trace analysis. However, the accuracy and precision of LC-MS/MS can be compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. oup.com Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard for mitigating these effects. oup.com Tetra-O-acetyl Iopromide-d3, as a deuterated analog, serves this critical function in quantitative mass spectrometry.

In quantitative mass spectrometry, an ideal internal standard should co-elute and exhibit identical chemical and physical properties to the analyte of interest. this compound is employed as an internal standard for the analysis of its non-labeled counterpart, Tetra-O-acetyl Iopromide, or the parent compound, Iopromide. pharmaffiliates.com The primary advantage of using a stable isotope-labeled standard is that it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. oup.com The key difference is its mass, which allows the mass spectrometer to distinguish it from the analyte. By adding a known concentration of this compound to a sample, any signal variation due to sample loss during preparation or matrix-induced ionization changes will affect both the analyte and the standard proportionally. This allows for accurate quantification of the analyte based on the ratio of the analyte signal to the internal standard signal.

| Property | Description | Reference |

| Analyte Name | This compound | lgcstandards.com |

| CAS Number | 1246818-05-2 | pharmaffiliates.comlgcstandards.com |

| Molecular Formula | C26H29D3I3N3O12 | lgcstandards.com |

| Molecular Weight | 962.28 | lgcstandards.com |

| Isotope Label | Deuterium (B1214612) (d3) | lgcstandards.com |

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. nih.gov The analyte concentration is then determined by measuring the altered isotopic ratio of the analyte/standard mixture. This compound is specifically designed for such applications. illinois.eduentegris.com By introducing a precise quantity of this compound into a sample containing the unlabeled analyte, the ratio of the two compounds can be measured with high precision by LC-MS/MS. This method is considered a primary ratio method and can yield highly accurate and traceable results, which is crucial for reference material certification and high-level analytical testing. nih.gov

Matrix effects, manifesting as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis, particularly with complex biological or environmental samples. chromatographyonline.com These effects occur when co-eluting matrix components interfere with the ionization of the target analyte at the ion source. oup.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. labmate-online.com Because the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of significant matrix effects, thereby ensuring accurate quantification. labmate-online.com It is important to note, however, that significant retention time shifts between the analyte and its deuterated standard can sometimes occur due to isotopic effects, which may diminish the effectiveness of matrix effect compensation in certain cases. oup.commyadlm.org

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. uoi.gr this compound is utilized in the validation of analytical methods for Iopromide and its related compounds. clearsynth.com Its applications in this context include the assessment of key validation parameters such as accuracy, precision, and linearity. During validation, recovery experiments are performed by spiking known amounts of the analyte and the deuterated internal standard into blank matrix samples. The consistency of the analyte/internal standard response ratio across different concentrations and in different matrix lots demonstrates the method's robustness and its ability to correct for variability. uoi.gr

| Validation Parameter | Role of this compound |

| Accuracy | Used to assess the recovery of the analyte by correcting for sample preparation losses and matrix effects. uoi.gr |

| Precision | Helps to demonstrate the reproducibility of the method (intra-day and inter-day) by providing a stable reference signal. |

| Linearity | Ensures the response ratio of analyte to internal standard is linear over the intended concentration range. |

| Matrix Effect | Directly used to evaluate and compensate for ion suppression or enhancement. myadlm.org |

Matrix Effect Compensation Strategies in LC-MS/MS employing Deuterated Standards

Structural Elucidation Techniques via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org The method relies on the diffraction pattern produced when a crystal is irradiated with X-rays. A significant hurdle in the analysis of large biomolecules like proteins is the "phase problem," where the phase information of the diffracted X-rays is lost. wikipedia.org

One of the classical methods to solve the phase problem is Multiple Isomorphous Replacement (MIR). wikipedia.org This technique involves introducing heavy atoms into the crystal structure without altering the crystal lattice (isomorphism). wikipedia.org The heavy atoms, with their large number of electrons, produce significant changes in the X-ray diffraction pattern, which can be used to determine the phases.

Protein and Biomolecule Structure Determination through Heavy Atom Labeling

The determination of the three-dimensional structure of proteins and other macromolecules by X-ray crystallography is often hindered by the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. nih.gov One of the oldest and still relevant techniques to solve this problem is the use of heavy-atom derivatives. nih.govnumberanalytics.com This involves the incorporation of atoms with high atomic numbers into the protein crystal. numberanalytics.com The significant scattering contribution from these heavy atoms allows for the determination of the phases, a critical step in generating an accurate electron density map of the molecule. numberanalytics.comnumberanalytics.com

Iodine, with its significant anomalous signal, is a suitable heavy atom for phasing purposes, particularly in single-wavelength anomalous dispersion (SAD) experiments. nih.govpnas.org Iodinated compounds can be introduced into protein crystals through co-crystallization or soaking. nih.govjove.com The high electron density of the three iodine atoms in this compound makes it a potential candidate for use as a heavy atom derivative in protein crystallography. By binding to the protein, it can provide the necessary phasing power to solve novel protein structures. The acetyl groups may also influence the solubility and binding characteristics of the molecule within the protein crystal lattice. While direct studies employing this compound for this purpose are not yet prevalent, the principle of using small, iodinated molecules for phasing is well-established. nih.govresearchgate.net This technique is particularly valuable for confirming the chain trace in low-resolution electron-density maps and for identifying binding sites of small molecules. nih.gov

Chromatographic Integration with Deuterated Analogues

The use of deuterated analogues as internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography coupled with mass spectrometry. resolvemass.ca The co-elution of the deuterated standard with the non-labeled analyte allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification. clearsynth.com

Liquid Chromatography (LC) Method Development for Separation and Detection

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of polar and non-volatile compounds like Iopromide and its derivatives. hpst.czacs.org A robust LC method for this compound would be crucial for its application as an internal standard. Based on established methods for Iopromide, a suitable LC-MS/MS method can be proposed. nih.govnih.govcurtin.edu.au

Separation is typically achieved using a reversed-phase column, such as a C12 or C18 column. acs.org A binary gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol (B129727) or acetonitrile (B52724) is commonly employed. acs.org The detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. nih.gov Specific precursor-to-product ion transitions would be monitored for both this compound and the corresponding non-labeled analyte.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Specific fragment ions |

This table presents a hypothetical set of parameters based on typical methods for related compounds.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is generally not suitable for the direct analysis of large, polar, and non-volatile compounds like this compound. jfda-online.com The high temperatures required for volatilization would likely lead to thermal decomposition. gnomio.com Therefore, a derivatization step would be necessary to convert the analyte into a more volatile and thermally stable form. slideshare.net

Common derivatization techniques include silylation, acylation, and alkylation, which mask polar functional groups such as hydroxyl and amine groups. jfda-online.comgnomio.com For a complex molecule like this compound, finding a derivatization reaction that proceeds to completion without side reactions would be a significant challenge. While derivatization can enhance GC analysis, the complexity and potential for incomplete reactions often make LC-MS/MS a more straightforward and reliable approach for such compounds. acs.org

Impurity Profiling and Reference Standard Applications in Chemical Characterization

The identification and quantification of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of drug products. pharmaffiliates.comajprd.com Regulatory agencies such as the ICH have strict guidelines for the control of impurities. kymos.comfda.gov

Methodologies for Impurity Identification and Quantification

This compound serves as an invaluable tool in impurity profiling, primarily through the technique of isotope dilution mass spectrometry (IDMS). nist.govamericanlaboratory.com In this method, a known amount of the deuterated standard is spiked into a sample containing the unlabeled analyte and its impurities. nist.gov Since the labeled standard is chemically identical to the analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. clearsynth.com

By measuring the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, even in complex matrices. nih.gov This is because the internal standard compensates for any analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer. resolvemass.ca This approach is particularly powerful for quantifying impurities at very low levels, where external calibration methods may be less reliable. tandfonline.com

Role in Establishing Analytical Reference Standards for Related Compounds

A well-characterized reference standard is essential for the validation of analytical methods and for the accurate quantification of an active pharmaceutical ingredient (API) and its impurities. pharmaffiliates.com this compound, being a highly pure and well-characterized compound, can be used as an internal standard for the quantification of Iopromide and its acetylated impurities. lgcstandards.com

Its use allows for the establishment of certified reference standards for various Iopromide-related impurities. pharmaffiliates.com By using IDMS with this compound, the exact concentration of a newly synthesized or isolated impurity can be determined with high accuracy. This newly quantified impurity can then serve as a secondary reference standard for routine quality control testing. The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry, providing the most reliable data for regulatory submissions. tandfonline.comresearchgate.net

Applications in Chemical and Biochemical Research

Mechanistic Studies Employing Isotopic Tracers

The presence of a deuterium (B1214612) (d3) label on the molecule is a clear indicator of its intended use as an isotopic tracer. thalesnano.com Deuterium, being a stable, non-radioactive isotope of hydrogen, allows researchers to distinguish the labeled compound from its naturally occurring, non-labeled counterparts. unam.mx This is crucial for elucidating the intricate details of chemical reactions and metabolic pathways.

In chemical synthesis and mechanistic organic chemistry, deuterium-labeled compounds are instrumental. By substituting hydrogen with deuterium at a specific position, chemists can track the transformation of that part of the molecule through a reaction sequence. thalesnano.comresearchgate.net When a bond to a deuterium atom is broken in the rate-determining step of a reaction, a kinetic isotope effect is often observed, where the reaction proceeds at a different rate compared to the non-deuterated version. libretexts.org This effect provides powerful evidence for proposed reaction mechanisms. For a compound like Tetra-O-acetyl Iopromide-d3, this could be used to study its stability, degradation pathways, or its reactions with other molecules.

In a biochemical context, the deuterium label serves as a powerful tool for metabolic studies. When introduced to a biological system, this compound can be tracked using mass spectrometry. This analytical technique separates molecules based on their mass-to-charge ratio, easily distinguishing the heavier, deuterium-containing compound and its metabolites from endogenous molecules. unam.mx Researchers can thus follow the absorption, distribution, metabolism, and excretion (ADME) of the compound, identifying the new chemical forms it takes after being processed by enzymes in the body. This is fundamental in fields like pharmacology and toxicology for understanding how a substance is processed. thalesnano.com

Elucidation of Reaction Mechanisms through Deuterium Labeling

Proteomics and Protein Interaction Research

The structure of Iopromide is known to interact with various biological molecules, and its derivative, this compound, is a valuable probe for proteomics and protein interaction studies. drugtargetreview.comnih.gov Proteomics seeks to understand the entire complement of proteins in a biological system, including their interactions, which are central to virtually all cellular processes. uni-leipzig.de

A key application in proteomics is the identification of which proteins a specific molecule (or ligand) binds to. nih.govmdpi.com Using a labeled compound like this compound in an experimental technique such as affinity purification coupled with mass spectrometry (AP-MS) allows for the precise identification of its binding partners. In such an experiment, the labeled compound acts as "bait" to "fish out" its interacting proteins from a complex biological sample. The deuterium label ensures that the bait and its bound proteins can be unambiguously identified by the mass spectrometer.

Illustrative Findings from a Hypothetical AP-MS Experiment:

| Prey Protein Identified | Function | Confidence Score |

|---|---|---|

| Serum Albumin | Carrier Protein | 0.98 |

| Carbonic Anhydrase II | Enzyme | 0.91 |

| Alpha-1-acid glycoprotein | Transport Protein | 0.88 |

This table represents the type of data that could be generated from an affinity purification-mass spectrometry (AP-MS) experiment using this compound as bait to identify interacting proteins in human plasma. The confidence score reflects the certainty of the identification.

When a ligand binds to a protein, it can cause the protein to change its shape, or conformation, which in turn alters its function. numberanalytics.com Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to study these dynamics. numberanalytics.com In HDX-MS, the protein is exposed to "heavy water" (containing deuterium), and the rate at which the protein's own hydrogen atoms are swapped for deuterium provides information about its structure and flexibility. numberanalytics.com The binding of a ligand like this compound can alter this exchange rate in specific regions of the protein, revealing the location of the binding site and the extent of the conformational changes. nih.govpatsnap.com

Determining how strongly a ligand binds to a protein is crucial for drug development and basic research. echemi.com This "binding affinity" is often quantified by the dissociation constant (Kd). nih.gov Several biophysical techniques can measure this, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). biorxiv.org In these experiments, this compound would serve as the ligand whose interaction with a target protein or enzyme is being measured. nih.gov The data from such an experiment reveals not only the binding strength but also the thermodynamics of the interaction, providing deep insight into the molecular forces driving the recognition process. nih.govnumberanalytics.com

Representative Data from an Isothermal Titration Calorimetry (ITC) Study:

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (N) | 1.05 | - |

| Dissociation Constant (Kd) | 5.2 | µM |

| Enthalpy Change (ΔH) | -8.4 | kcal/mol |

| Entropy Change (ΔS) | 3.5 | cal/mol/deg |

This table shows representative thermodynamic data that could be obtained from an ITC experiment measuring the binding of this compound to a hypothetical target protein. These values provide insight into the binding affinity and the forces driving the interaction.

Studies of Protein Dynamics and Conformational Changes in vitro

The deuterated and acetylated form of the X-ray contrast agent Iopromide, this compound, serves as a highly specialized tool in environmental science and analytical chemistry. Its unique structure makes it particularly valuable for studying the presence and behavior of anthropogenic substances in the environment.

Iopromide itself is recognized as a significant indicator of wastewater contamination in water systems. researchgate.net Because it is used extensively in medical imaging and passes through the human body largely unchanged, its presence in surface water and groundwater is a direct marker of inputs from treated or untreated wastewater. researchgate.netnih.gov To be considered a reliable indicator for point-source pollution, a compound should exhibit a high detection frequency (DF > 80%) and a high detection ratio (DR > 5) between effluent and receiving waters. researchgate.net Studies have identified Iopromide among a group of micropollutants that serve as effective indicators for the presence of wastewater. researchgate.net The use of its deuterated analogue, this compound, as an internal standard in such studies allows for the precise measurement of the parent compound, thereby strengthening its utility as a wastewater indicator.

The accurate quantification of emerging contaminants, such as pharmaceuticals and personal care products, in complex environmental matrices like wastewater or river water is a significant analytical challenge. These matrices contain numerous interfering substances that can suppress or enhance the analytical signal, leading to inaccurate measurements. clearsynth.com The use of stable isotope-labeled internal standards, such as this compound, is the preferred method to overcome these "matrix effects". clearsynth.comlcms.cz

Deuterated standards are ideal for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comlcms.cz Because the deuterated internal standard is chemically almost identical to the analyte being measured (the non-deuterated parent compound), it behaves similarly during sample extraction, cleanup, and analysis. By adding a known amount of this compound to a sample, any loss of analyte during preparation or any signal fluctuation during analysis can be corrected for, ensuring highly accurate and reliable data. clearsynth.com This approach is crucial for method validation and is widely applied in multi-residue analytical methods designed to screen for numerous micropollutants simultaneously. tdx.cat

Table 1: Analytical Approaches for Emerging Contaminants Using Isotope-Labeled Standards

| Analytical Technique | Purpose | Role of Deuterated Standard (e.g., Iopromide-d3) | Key Benefit |

|---|---|---|---|

| LC-MS/MS | Quantitative analysis of micropollutants in water samples | Internal standard for calibration and recovery correction | Compensates for matrix effects, improving accuracy and precision. clearsynth.comlcms.cz |

| Multi-Residue Methods | Simultaneous detection of dozens of contaminants | Part of a suite of internal standards for broad-spectrum analysis | Provides comprehensive data on contamination profiles in a single run. |

Understanding the fate and transport of anthropogenic chemicals is essential for assessing their environmental impact. Iopromide is known to be persistent in the environment and relatively recalcitrant to conventional wastewater treatment processes. researchgate.net This persistence means it can be transported over long distances in aquatic systems. Studies focusing on the environmental fate of iodinated X-ray contrast media are critical because these compounds contribute significantly to the total amount of adsorbable organic halogens (AOX) found in water bodies, specifically the total organic iodine (TOI) fraction. ca.gov

Research conducted in aquatic environments, such as a study on micropollutants in Lake Geneva, has included Iopromide-d3 in its list of analytes to track the presence and distribution of these contaminants. epfl.ch By using the deuterated form as a tracer or an internal standard, scientists can accurately model how the parent compound and its transformation products move through and persist in rivers, lakes, and groundwater, providing vital data for environmental risk assessments. epfl.ch

Quantification of Emerging Contaminants in Complex Environmental Matrices

Organic Synthesis and Reagent Functionality

While primarily an analytical standard, the chemical structure of this compound and its non-deuterated counterpart informs its functionality within the realm of organic synthesis, mainly concerning the use of acetyl groups.

This compound is not typically used as a synthetic reagent to transform other molecules. Instead, its chemical features are more relevant to its own synthesis and the synthesis of related compounds. The process of acetylation, which introduces acetyl groups (CH₃CO), is a common strategy in organic synthesis to protect reactive functional groups, particularly hydroxyl (-OH) groups. wikipedia.orgtestbook.com In the context of Iopromide, which has multiple hydroxyl groups, acetylation serves to "cap" these groups, preventing them from reacting during other desired chemical modifications on the molecule. google.comgoogle.com

This protective function is a form of reagent functionality. The acetyl groups are introduced using reagents like acetic anhydride (B1165640) and are later removed (deacetylation) under specific conditions to restore the hydroxyl groups once the other synthetic steps are complete. wikipedia.orggoogle.com Therefore, while not a reagent in the traditional sense, the acetylated form is a key intermediate that leverages the principles of protecting group chemistry.

There is limited available information on the use of this compound as a platform for developing novel synthetic pathways. Its primary application is as a certified reference material for highly accurate analytical measurements. lgcstandards.com The synthesis of Iopromide and its derivatives is well-established, with various patented methods focusing on improving the yield and purity of the final product. google.compatsnap.comgoogle.com These syntheses involve the creation of intermediates, including acetylated versions, but the goal is the production of Iopromide itself rather than using these intermediates as starting points for entirely new families of compounds. google.com The high cost and specialized nature of this deuterated, acetylated compound make it impractical for use as a general-purpose synthetic building block. evitachem.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Iopromide |

| Acetic Anhydride |

| Acetyl Chloride |

Methodological Considerations and Research Paradigms

Sample Preparation Techniques for Deuterated Compounds in Analytical Studies

Proper sample preparation is critical for obtaining reliable and reproducible results in analytical studies involving deuterated compounds. This process involves isolating the analyte of interest from the sample matrix and preparing it for analysis.

Extraction and Enrichment Protocols

The initial step in analyzing Tetra-O-acetyl Iopromide-d3 from various matrices, such as environmental water or biological samples, often involves extraction and enrichment. These procedures are necessary to concentrate the analyte to a detectable level and remove interfering substances. ojp.gov

Solid-phase extraction (SPE) is a widely adopted technique for the extraction of iodinated X-ray contrast media (ICMs) and their derivatives from aqueous samples. nih.govlabmanager.com The choice of sorbent material is crucial for achieving high recovery rates. For instance, Oasis HLB has been shown to be effective for the extraction of several ICMs. nih.gov The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. hpst.cz For complex matrices like wastewater, a clean-up step following extraction is often necessary to minimize matrix effects during analysis. irb.hr

Another approach for sample enrichment is centrifugal vacuum evaporation, which can be used to concentrate samples by removing the solvent. labmate-online.com This method is particularly useful when a higher concentration factor is needed and can be automated for high-throughput applications. labmate-online.com

A comparison of common extraction and enrichment techniques is presented in the table below.

| Technique | Principle | Advantages | Common Application |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid phase and a liquid phase. | High recovery, improved selectivity, less solvent usage. irb.hr | Extraction of ICMs from sewage and environmental water. nih.govdbcls.jpresearchgate.net |

| Centrifugal Vacuum Evaporation | Solvent is removed under vacuum at a controlled temperature. | Achieves high concentration factors, suitable for automation. labmate-online.com | Enrichment of water samples for trace analysis of pollutants. labmate-online.com |

| Supported Liquid Extraction (SLE) | Analyte is extracted from an aqueous sample supported on an inert solid into an immiscible organic solvent. | Fewer steps compared to traditional liquid-liquid extraction. ojp.gov | Forensic analysis of drugs and metabolites in biological fluids. ojp.gov |

| Dispersive Solid-Phase Extraction (dSPE) | Sorbent is dispersed directly into the sample solution. | Fast and simple procedure. ojp.gov | "Clean-up" step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product with improved analytical properties. libretexts.org For gas chromatography (GC) analysis, derivatization is often necessary for compounds with low volatility or poor thermal stability. libretexts.org In the context of this compound, which contains hydroxyl groups, derivatization can enhance its volatility and thermal stability, making it more amenable to GC-MS analysis. libretexts.orgnih.gov

Common derivatization methods for hydroxyl groups include silylation and acylation. libretexts.org Silylation involves replacing active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Acylation introduces an acyl group, and the use of fluorinated acyl groups can significantly enhance detector sensitivity. libretexts.orgthermofisher.com

For compounds containing carboxylic acid groups, such as potential metabolites of iopromide, esterification is a common derivatization technique. acs.orgnih.gov One-pot methods that combine esterification and silylation can simplify the sample preparation process for metabolomic studies. nih.gov

The choice of derivatization reagent can also influence the fragmentation patterns in mass spectrometry, which can be crucial for structural elucidation and avoiding interferences between the analyte and the deuterated internal standard. oup.comresearchgate.net

The following table summarizes common derivatization strategies.

| Derivatization Method | Target Functional Group(s) | Common Reagents | Purpose |

| Silylation | Alcohols, phenols, carboxylic acids, amines, thiols. libretexts.org | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane). dphen1.com | Increases volatility and thermal stability for GC analysis. libretexts.org |

| Acylation | Alcohols, phenols, amines, thiols. thermofisher.com | Acid anhydrides, acid chlorides (e.g., PFPA - Pentafluoropropionic anhydride). mdpi.com | Increases volatility and enhances detector response (especially with fluorinated reagents). libretexts.org |

| Esterification | Carboxylic acids. nih.gov | Methanol (B129727) with an acid catalyst (e.g., HCl). nih.gov | Converts carboxylic acids to less polar and more volatile esters. acs.orgnih.gov |

Data Analysis and Interpretation Specific to Isotopic Labeling

The use of isotopically labeled internal standards like this compound necessitates specific data analysis and interpretation methods to ensure accurate quantification and to account for the unique characteristics of isotopic signals.

Deconvolution of Isotopic Signals in Complex Samples

In mass spectrometry, an analyte can produce a cluster of peaks representing its natural isotopic distribution. readthedocs.io Furthermore, in complex samples, the isotopic patterns of different compounds can overlap, making it difficult to determine the exact mass and intensity of each component. nih.govresearchgate.net Deconvolution is a computational process used to resolve these complex spectra into individual components. enovatia.com

Deconvolution algorithms can identify and separate the isotopic signals of the native analyte and its deuterated standard, even when they are closely spaced or overlapping. nih.gov This process is essential for obtaining accurate intensity measurements for both the analyte and the standard, which is critical for the calculations in isotope dilution analysis. enovatia.com Advanced deconvolution software can also help to distinguish analyte signals from background noise, which is particularly beneficial for low-concentration samples. enovatia.com

Quality Control and Assurance in Research Utilizing this compound

Rigorous quality control (QC) and quality assurance (QA) measures are essential to ensure the reliability and validity of analytical data generated using this compound. sgs.comnih.gov These measures encompass the entire analytical workflow, from sample collection to final data reporting.

The use of a deuterated internal standard is in itself a powerful QC tool, as it helps to compensate for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com However, additional QC steps are necessary to monitor the performance of the analytical method over time.

Key QC/QA practices include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its accuracy, precision, linearity, and sensitivity. gtfch.org This includes assessing the recovery of the analyte and the internal standard.

Calibration Standards: A series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard are analyzed to create a calibration curve. mdpi.com

Quality Control Samples: QC samples, typically prepared from a certified reference material or a pooled sample matrix, are analyzed alongside the unknown samples to monitor the accuracy and precision of the method on a daily basis. gtfch.orgspectroscopyonline.com It is recommended to run QC samples at different concentration levels (e.g., low, medium, and high). gtfch.org

Blank Samples: Method blanks (reagents without any sample) and matrix blanks (a sample matrix known to be free of the analyte) are analyzed to check for contamination and interferences. epa.gov

Documentation: All aspects of the analytical procedure, including sample preparation, instrument parameters, and data analysis, must be meticulously documented. nih.gov

By implementing these methodological considerations and quality control measures, researchers can confidently utilize this compound as an internal standard to achieve highly accurate and reliable quantitative results in their analytical studies.

Purity Assessment of Deuterated Standards

The reliability of quantitative analytical methods, particularly those employing mass spectrometry, is highly dependent on the purity of the internal standards used. For deuterated standards like this compound, purity assessment is a multi-faceted process that encompasses not only chemical purity but also, crucially, isotopic purity and structural integrity.

Isotopic Purity and Enrichment:

A primary concern for a deuterated standard is its isotopic enrichment, which is the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. The presence of unlabeled (d0) or partially labeled molecules can compromise the accuracy of quantitative analyses. lgcstandards.comchromatographyonline.com High-resolution mass spectrometry (HR-MS) is a powerful technique for determining isotopic enrichment. rsc.orgresearchgate.netresearchgate.net By analyzing the mass spectrum, the relative intensities of the ions corresponding to the fully deuterated compound and its less-deuterated isotopologues can be measured. rsc.orgalmacgroup.com It is essential to correct these measurements for the natural abundance of isotopes (e.g., ¹³C) to accurately calculate the true isotopic enrichment. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is another vital tool. rsc.org It can confirm the positions of the deuterium labels by the absence of signals at specific chemical shifts where protons would normally appear in the unlabeled analogue. rsc.org The integration of the remaining proton signals can also provide an estimate of isotopic purity. rsc.org

Chemical Purity:

Beyond isotopic considerations, the chemical purity of this compound must be rigorously evaluated. This involves identifying and quantifying any organic impurities that may have arisen during synthesis or degradation. lgcstandards.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS), are commonly employed for this purpose. lgcstandards.com Gas Chromatography (GC) may also be used, depending on the compound's volatility and thermal stability. lgcstandards.com

The purity assessment of a deuterated standard like this compound can be summarized in the following table:

| Parameter | Analytical Technique | Purpose |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HR-MS) | To determine the percentage of the fully deuterated compound and correct for natural isotope abundance. rsc.orgresearchgate.netalmacgroup.comnih.gov |

| Structural Integrity & Label Position | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the correct placement of deuterium atoms and the overall molecular structure. rsc.org |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To identify and quantify organic impurities. lgcstandards.comlgcstandards.com |

Stability Considerations in Research Media

The stability of a deuterated internal standard in the various matrices and solvents used during research is critical for ensuring consistent and reliable analytical results. resolvemass.ca The degradation of the standard can lead to a decrease in its concentration, thereby affecting the accuracy of the quantification of the target analyte.

Factors Affecting Stability:

Several factors can influence the stability of this compound in research media:

Matrix Composition: The composition of the research medium (e.g., plasma, urine, cell culture media) can significantly impact stability. Enzymatic activity in biological matrices can potentially lead to the hydrolysis of the acetyl groups or other metabolic transformations. nih.gov

Solvent: The choice of solvent for stock and working solutions is crucial. Protic solvents, especially under non-neutral pH conditions, could facilitate the hydrolysis of the ester linkages in the acetyl groups.

pH and Temperature: The pH and storage temperature of the solutions are critical parameters. Extreme pH values and elevated temperatures can accelerate degradation pathways such as hydrolysis. ufz.de Iopromide, the parent compound, has been shown to undergo deiodination under certain conditions, a process that can be influenced by temperature. ufz.de

Light Exposure: Photodegradation can be a concern for many complex organic molecules. Studies on the parent compound, Iopromide, have shown that it is susceptible to photolysis. nih.gov Therefore, it is prudent to protect solutions of this compound from light.

Enhanced Stability through Deuteration:

A key advantage of using deuterated standards is the kinetic isotope effect (KIE). chemsrc.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx In the case of this compound, the deuterium atoms are on the methoxyacetyl group. lgcstandards.com If the metabolic cleavage of this group is a route of degradation, the presence of deuterium can slow down this process, leading to enhanced metabolic stability compared to the unlabeled compound. This increased stability helps to maintain the integrity of the internal standard throughout the analytical procedure. resolvemass.ca

Stability Assessment Studies:

Future Directions and Emerging Research Avenues

Development of Novel Analytical Platforms for Tetra-O-acetyl Iopromide-d3

The primary application of this compound is as an internal standard in analytical chemistry, particularly in method development and validation for the quantitative analysis of Iopromide. clearsynth.com The stability and mass difference imparted by the deuterium (B1214612) atoms make it an ideal comparator in mass spectrometry-based assays. acs.org Future research is focused on creating more sophisticated and sensitive analytical platforms.

The development of advanced analytical methods is crucial for the precise quantification of pharmaceuticals and their metabolites. For deuterated compounds like this compound, the focus is on enhancing the capabilities of existing technologies.

Key Research Findings:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for using deuterated internal standards. acs.org Future developments aim to create multi-residue analytical techniques using LC-tandem MS for the simultaneous analysis of various pharmaceuticals in complex matrices like environmental and wastewater samples. researchgate.net The goal is to develop faster and more selective methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H, ²H, ¹³C) is essential for characterizing deuterated compounds, confirming the position and level of deuterium incorporation, and ensuring purity. ansto.gov.au Novel NMR techniques could offer more detailed structural elucidation and dynamic insights in complex mixtures.

Advanced Sample Preparation: Research into new sample preparation methods, such as novel solid-phase extraction (SPE) materials, aims to improve the extraction and concentration of analytes from complex samples, thereby enhancing detection by LC-MS. researchgate.netspazioweb.it

| Analytical Platform | Current Application for Deuterated Compounds | Future Development Focus |

|---|---|---|

| LC-Tandem MS | Quantitative analysis using stable isotope-labeled internal standards (SILS). acs.org | Development of fast, multi-residue methods for complex sample analysis. researchgate.net |

| NMR Spectroscopy | Purity confirmation and calculation of deuteration levels at specific molecular sites. ansto.gov.au | Higher resolution techniques for structural analysis in complex biological matrices. |

| Solid-Phase Extraction (SPE) | Extraction and concentration of analytes from sample components. spazioweb.it | Creation of novel materials for more efficient and selective sample cleanup. researchgate.net |

Exploration of Expanded Research Applications in Material Science

The unique properties of deuterated compounds are finding increasing application in material science. researchgate.net The substitution of hydrogen with deuterium can alter the physical and chemical properties of materials, leading to enhanced performance in various applications. While direct research on this compound in this field is not yet prevalent, the applications of analogous deuterated molecules suggest promising future avenues.

The incorporation of deuterium into organic molecules is a key area of research in materials science, with applications ranging from electronics to energy. researchgate.netchemscene.com

Potential Research Directions:

Optoelectronic Materials: Deuteration has been shown to increase the stability and efficiency of organic light-emitting diodes (OLEDs) and reduce data transmission losses in optical fibers. llnl.gov The high atomic mass of iodine combined with the stabilizing effect of deuterium in a molecule like this compound could be explored for novel photonic and electronic materials. chemscene.com

Polymer Science: Deuterated polymers are used as tracers in specialized applications, such as mapping material migration in inertial fusion energy (IFE) targets. llnl.gov Research into incorporating iodine- and deuterium-containing molecules into polymer matrices could lead to new materials with unique properties for radiation shielding or as contrast agents in materials imaging.

Nanomaterials: The synthesis of deuterated nanocarbon materials is an active area of research. chemscene.com Exploring the self-assembly properties of this compound or its derivatives could lead to the development of novel nanoparticles or supramolecular structures.

| Material Science Area | Application of Deuterated Compounds | Potential Future Application for this compound |

|---|---|---|

| Optoelectronics | Increased stability and performance of OLEDs and optical fibers. llnl.gov | Development of novel deuterated optoelectronic materials. chemscene.com |

| Polymer Science | Tracers for mapping material migration; synthesis of highly deuterated polymers. llnl.gov | Creation of functional polymers with enhanced imaging or shielding properties. |

| Nanomaterials | Synthesis of deuterated fullerenes and other nanocarbon materials. chemscene.com | Development of self-assembling systems for targeted delivery or advanced imaging. |

Advanced Computational Modeling for Deuterium-Labeled Compounds

Computational modeling is an indispensable tool for understanding the subtle but significant effects of isotopic substitution. aip.org For deuterium-labeled compounds, advanced modeling techniques can predict molecular properties, reaction mechanisms, and interactions, guiding synthetic strategies and the interpretation of experimental data. acs.org

Theoretical studies provide invaluable insights into the structure and behavior of complex molecules.

Research Findings and Methodologies:

Density Functional Theory (DFT): DFT calculations have been successfully used to determine the molecular structure, electronic properties, and thermodynamic properties of the parent compound, Iopromide. dergipark.org.tr These methods can be extended to its deuterated analogues to understand the impact of the kinetic isotope effect. DFT is also used to predict the regioselectivity of H/D exchange reactions, which is crucial for designing efficient syntheses of specifically labeled compounds. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules. researchgate.net In the context of deuterium labeling, MD can be combined with experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to build accurate models of protein-ligand interactions and conformational changes. acs.org

Ab Initio Metadynamics: These advanced simulation techniques can be used to study complex processes like proton exchange mechanisms in detail, as demonstrated in studies of related gadolinium-based MRI contrast agents. acs.org Applying such methods to this compound could reveal insights into its stability and interactions in aqueous environments.

Interdisciplinary Research Integrating this compound in Novel Contexts

The integration of this compound into broader, interdisciplinary research fields holds significant potential. Its nature as a stable, isotopically labeled, iodine-rich molecule makes it a candidate for novel applications beyond its current use as an analytical standard.

Combining expertise from different scientific fields can unlock new functionalities and applications for specialized chemical compounds.

Emerging Interdisciplinary Avenues:

Pharmacokinetic and Metabolism Studies: Deuterated compounds are widely used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgnih.gov While this compound is a derivative, its use as an internal standard is fundamental to in-vitro and in-vivo studies investigating the nephrotoxicity of Iopromide and potential protective agents. iiarjournals.orgnih.govnih.gov

Advanced Medical Imaging: There is ongoing research into dual-contrast imaging techniques, for example, combining chemical exchange saturation transfer (CEST) agents with other nanoparticles for MRI. weizmann.ac.il The unique combination of iodine (for X-ray contrast) and deuterium (for potential use in deuterium metabolic imaging or as an NMR probe) in a single molecular framework could inspire novel multimodal imaging agents. researchgate.net

Environmental Science: Stable isotope tracers are used to track the fate and transport of contaminants in the environment. llnl.gov Given that iodinated contrast media can be found in water systems, highly sensitive analytical methods using standards like this compound are essential for environmental monitoring. researchgate.net

Q & A

Basic Research Questions

Q. What are the key analytical methods for verifying the purity and structural integrity of Tetra-O-acetyl Iopromide-d3 during synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic labeling, complemented by nuclear magnetic resonance (NMR) spectroscopy to validate acetyl group placement and deuterium incorporation. Chromatographic techniques (e.g., HPLC with UV detection) can assess purity, while differential scanning calorimetry (DSC) may detect impurities affecting crystallinity .

- Data Interpretation : Compare NMR shifts with non-deuterated analogs to confirm deuteration efficiency. Purity thresholds (e.g., ≥98%) should align with application requirements (e.g., environmental tracer studies).

Q. How is this compound applied as an internal standard in environmental water analysis?

- Experimental Design : Spike known concentrations into water samples to monitor recovery rates during solid-phase extraction (SPE). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish deuterated and non-deuterated forms .

- Validation : Calibrate instrument response factors using matrix-matched standards to account for ion suppression/enhancement. Report recovery rates and limit of quantification (LOQ) for reproducibility .

Q. What are the stability considerations for storing this compound in laboratory conditions?

- Protocol : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of acetyl groups. Conduct accelerated degradation studies under varying pH/temperature to establish shelf-life. Monitor via periodic LC-MS analysis for decomposition products (e.g., free iopromide) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence quantitative analysis in complex matrices?

- Challenge : Deuterium may alter chromatographic retention times or ionization efficiency compared to non-deuterated analogs, leading to quantification biases.

- Mitigation : Use isotope dilution mass spectrometry (IDMS) with correction factors derived from calibration curves spanning expected concentration ranges. Validate with spiked samples mimicking real matrices (e.g., wastewater, biological fluids) .

Q. What experimental strategies resolve contradictions in recovery rates of this compound across different SPE cartridges?

- Analysis : Compare sorbent chemistries (e.g., hydrophilic-lipophilic balance vs. mixed-mode cation exchange). Optimize elution solvents (e.g., methanol vs. acetonitrile) based on logP values of the compound. Use statistical tools (e.g., ANOVA) to identify significant variables affecting recovery .

- Troubleshooting : If recovery inconsistencies persist, evaluate matrix effects (e.g., dissolved organic matter) via standard addition methods or post-column infusion .

Q. How can computational modeling enhance the design of derivatization protocols for this compound?

- Approach : Apply density functional theory (DFT) to simulate acetylation reaction pathways and identify optimal conditions (e.g., solvent polarity, catalyst). Validate predictions with experimental kinetic studies using in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. What interdisciplinary applications leverage the unique properties of this compound beyond environmental monitoring?

- Case Study : In pharmacokinetic studies, use as a stable isotope-labeled tracer to quantify parent drug and metabolites in biological matrices. Pair with microdialysis techniques for real-time monitoring of blood-brain barrier penetration .

- Innovation : Integrate with microfluidic devices for high-throughput screening of degradation pathways under simulated physiological conditions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.